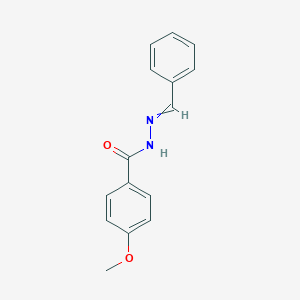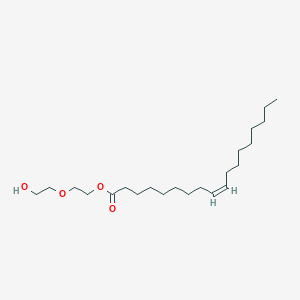
Ftivazide
Vue d'ensemble
Description
Le Ftivazide, également connu sous le nom de N-(3-méthoxy-4-hydroxybenzylidène)-N’-isonicotinoylhydrazine, est un composé organique de formule chimique C14H13N3O3. Il se présente sous la forme d'une poudre cristalline jaune pâle, légèrement soluble dans l'éthanol et insoluble dans l'eau. Le this compound est principalement utilisé comme médicament antituberculeux en raison de son activité puissante contre Mycobacterium tuberculosis .
Mécanisme D'action
Ftivazide, also known as Phthivazid, is a compound with significant anti-tuberculosis activity . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The specific molecular targets within the bacterium are still under investigation .
Mode of Action
The mechanism of action of this compound is primarily focused on inhibiting the synthesis of mycolic acids . Mycolic acids are vital components of the mycobacterial cell wall. By disrupting the production of these acids, this compound weakens the cell wall of the Mycobacterium tuberculosis, making it more susceptible to the immune system’s attacks and other antibiotics .
Biochemical Pathways
It is known that the drug interferes with key enzymes involved in mycolic acid biosynthesis . This disruption leads to a weakened cell wall, making the bacterium more susceptible to immune responses and other antibiotics .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
The primary result of this compound’s action is the weakening of the Mycobacterium tuberculosis cell wall, which makes the bacterium more susceptible to immune responses and other antibiotics . This leads to the effective control and treatment of tuberculosis .
Action Environment
It is known that various environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance
Analyse Biochimique
Biochemical Properties
Ftivazide interacts with various biomolecules in the body to exert its anti-tuberculosis activity . It disrupts the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .
Cellular Effects
This compound has a significant impact on the cellular processes of mycobacteria. By disrupting the synthesis of mycolic acids, this compound inhibits the formation of the cell wall and cell membrane of mycobacteria . This leads to the death of the bacteria, thereby exerting its anti-tuberculosis effect .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of mycolic acid synthesis, which is crucial for the formation of the cell wall and cell membrane of mycobacteria . This disruption inhibits nucleic acid synthesis and energy metabolism, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent anti-tuberculosis activity .
Dosage Effects in Animal Models
It is known that this compound has a potent anti-tuberculosis activity .
Metabolic Pathways
This compound is involved in the metabolic pathway that disrupts the synthesis of mycolic acids in mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .
Transport and Distribution
It is known that this compound has a potent anti-tuberculosis activity .
Subcellular Localization
It is known that this compound has a potent anti-tuberculosis activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Ftivazide peut être synthétisé par une réaction en plusieurs étapes. Une méthode courante implique la réaction de l'isonicotinate d'éthyle avec l'hydrate d'hydrazine pour former l'hydrazide de l'acide isonicotinique. Cet intermédiaire est ensuite mis à réagir avec le 3-méthoxy-4-hydroxybenzaldéhyde pour obtenir le this compound .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le procédé implique un contrôle minutieux de la température, du pH et du temps de réaction pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le Ftivazide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit dans des conditions spécifiques pour obtenir des dérivés réduits.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier avec des nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent réagir avec le this compound dans des conditions douces.
Principaux produits formés :
Oxydation : Formation d'oxydes et d'autres dérivés oxydés.
Réduction : Formation d'hydrazones réduites.
Substitution : Formation d'hydrazones substituées avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Employé dans la synthèse d'autres dérivés d'hydrazone ayant des applications pharmaceutiques potentielles.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition de la synthèse de l'acide mycolique, qui est essentielle à la formation de la paroi cellulaire mycobactérienne. En perturbant la production d'acides mycoliques, le this compound affaiblit la paroi cellulaire de Mycobacterium tuberculosis, la rendant plus sensible aux attaques du système immunitaire et aux autres antibiotiques. Ce mécanisme est particulièrement efficace contre les mycobactéries, qui dépendent fortement de leurs parois cellulaires robustes pour leur survie et leur pathogénicité .
Composés similaires :
Isoniazide : Un autre médicament antituberculeux qui cible également la synthèse de l'acide mycolique.
Rifampicine : Un antibiotique utilisé en association avec d'autres médicaments pour traiter la tuberculose.
Ethambutol : Inhibe la synthèse de la paroi cellulaire mycobactérienne.
Unicité du this compound : Le this compound est unique en raison de sa structure d'hydrazone spécifique, qui lui permet de former des complexes stables avec des métaux comme le cuivre(II). Ces complexes présentent une activité antibactérienne accrue par rapport au composé parent . De plus, la capacité du this compound à inhiber la synthèse de l'acide mycolique en fait une option précieuse dans le traitement de la tuberculose multirésistante .
Applications De Recherche Scientifique
Ftivazide has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis.
Rifampicin: An antibiotic used in combination with other drugs to treat tuberculosis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.
Uniqueness of Ftivazide: this compound is unique due to its specific hydrazone structure, which allows it to form stable complexes with metals like copper(II). These complexes exhibit enhanced antibacterial activity compared to the parent compound . Additionally, this compound’s ability to inhibit mycolic acid synthesis makes it a valuable option in the treatment of multi-drug-resistant tuberculosis .
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phthivazid against Mycobacterium tuberculosis?
A1: While the exact mechanism is not fully elucidated in the provided research, Phthivazid is structurally similar to Isoniazid, a known inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death.
Q2: Is there any spectroscopic data available for Phthivazid?
A2: The provided research papers do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for Phthivazid.
Q3: How is Phthivazid absorbed, distributed, metabolized, and excreted in the body?
A3: Several studies mention the metabolism of Phthivazid but do not provide detailed information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). [, , ] Further research is needed to fully understand its pharmacokinetic properties.
Q4: What is the in vivo activity and efficacy of Phthivazid against Mycobacterium tuberculosis?
A4: While some papers mention Phthivazid's use in treating tuberculosis, they primarily focus on its potential toxicity and adverse effects. [, , ] More research is needed to determine its precise in vivo efficacy against Mycobacterium tuberculosis.
Q5: Are there any cell-based assays or animal models used to study Phthivazid's efficacy?
A5: The provided research mentions the use of guinea pigs and rabbits in studying Phthivazid, but details about specific models and their relevance to human tuberculosis are limited. [, , ] Further research using standardized in vitro and in vivo models is necessary to assess its efficacy and safety profile comprehensively.
Q6: What are the known toxic effects and safety concerns associated with Phthivazid use?
A6: Several papers highlight the potential toxicity of Phthivazid, with studies mentioning polyneuritis, adverse effects on the liver, and potential blastomogenic effects. [, , , , ] These findings underscore the need for careful consideration of its safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B86826.png)





![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)




